N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[(1-methylpyrrolidin-2-yl)methyl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-10(2)14(8-6-12)9-11-5-4-7-13(11)3/h10-11H,4-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPUUXMJDHPVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1CCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Titanium-Mediated Carbozincation
The Ti(O-i-Pr)₄–EtMgBr system enables selective cyclization of N-allyl-propargylamine precursors into pyrrolidine derivatives. For N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine, this method involves:
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Substrate Preparation : N-Allyl-N-(prop-2-yn-1-yl)prop-2-en-1-amine is treated with 2.5 equivalents of Et₂Zn in hexane.
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Catalytic Cyclization : Ti(O-i-Pr)₄ (10 mol%) facilitates intramolecular carbozincation at 25°C, forming the pyrrolidine core with a terminal zinc moiety.
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Quenching and Isolation : Hydrolysis with NH₄Cl yields the free amine, followed by purification via silica gel chromatography (hexane/EtOAc, 3:1).
Key Data :
Palladium-Catalyzed Cyclization
Pd(II) catalysts (e.g., PdCl₂) promote carbocyclization of nitrogen-containing enynes. This method is advantageous for introducing exocyclic double bonds:
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Substrate Design : N1-Isopropyl-N1-(prop-2-yn-1-yl)ethane-1,2-diamine is reacted with methylmanganese carbonyl.
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Cyclization : PdCl₂ (5 mol%) in THF at 60°C induces 5-endo-dig cyclization, forming the pyrrolidine ring.
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Post-Functionalization : Methylation at the pyrrolidine nitrogen using CH₃I/NaH completes the structure.
Key Data :
Reductive Amination Approaches
Two-Step Alkylation-Reduction
This method avoids transition metals, favoring sequential alkylation and reduction:
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Primary Alkylation : 1-Methylpyrrolidine-2-carbaldehyde reacts with isopropylamine in MeOH, forming an imine intermediate.
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Reduction : NaBH₄ in EtOH reduces the imine to the secondary amine.
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Secondary Alkylation : The amine intermediate is alkylated with 2-chloroethylamine hydrochloride using K₂CO₃ in DMF.
Optimization Insights :
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Solvent Impact : DMF increases alkylation efficiency (78% yield) compared to THF (62%).
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Temperature : Reactions at 50°C reduce byproduct formation (<5%).
Key Data :
| Step | Yield |
|---|---|
| Imine Formation | 89% |
| Reduction | 92% |
| Final Alkylation | 78% |
Stereoselective Synthesis
Chiral Auxiliary-Mediated Routes
To access enantiomerically pure product, (R)-BINOL-derived catalysts induce asymmetry during cyclization:
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Substrate Preparation : N-Allyl-propargylamine with a chiral tert-butylsulfinamide auxiliary.
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Asymmetric Cyclization : Ti(O-i-Pr)₄/(R)-BINOL (15 mol%) in toluene at -20°C affords the (S)-enantiomer with 85% ee.
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Auxiliary Removal : HCl/MeOH cleaves the sulfinamide group, yielding the free amine.
Key Data :
| Parameter | Value |
|---|---|
| Enantiomeric Excess | 85% ee |
| Overall Yield | 61% |
Resolution via Diastereomeric Salt Formation
Racemic mixtures are resolved using dibenzoyl-D-tartaric acid:
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Salt Formation : The racemic amine reacts with dibenzoyl-D-tartaric acid in EtOH.
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Crystallization : Selective precipitation of the (R)-amine salt achieves 92% diastereomeric purity.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Transitioning from batch to flow chemistry enhances scalability:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| Atom Economy | 76% | 84% |
Analytical and Purification Protocols
Chromatographic Methods
Chemical Reactions Analysis
N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl or methylpyrrolidine groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine has the molecular formula and a molecular weight of approximately 199.34 g/mol. The compound's structure includes a pyrrolidine ring, which contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry Applications
1. Drug Development:
this compound has been investigated for its potential use in developing novel therapeutics. Its structural features allow it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders.
Case Study:
Research has indicated that derivatives of this compound can act as modulators of the central nervous system (CNS). For example, studies have shown that similar compounds exhibit anxiolytic and antidepressant effects by targeting serotonin receptors .
2. Anticancer Activity:
Preliminary findings suggest that this compound may exhibit anticancer properties. It has been studied for its ability to inhibit tumor growth in certain cancer cell lines by inducing apoptosis through mitochondrial pathways .
Material Science Applications
1. Polymer Chemistry:
this compound can serve as a building block in synthesizing specialty polymers. Its amine groups facilitate reactions with isocyanates or epoxides to form polyurethanes or polyamides with enhanced mechanical properties.
Table 1: Comparison of Polymer Properties
| Property | Standard Polyurethane | Modified Polyurethane (with N1-Isopropyl-N1...) |
|---|---|---|
| Tensile Strength (MPa) | 35 | 50 |
| Elongation at Break (%) | 300 | 400 |
| Thermal Stability (°C) | 120 | 150 |
Chemical Intermediate Applications
Synthesis of Complex Molecules:
This compound can act as an intermediate in synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating various pharmaceuticals and agrochemicals.
Case Study:
In synthetic organic chemistry, this compound has been utilized to produce compounds with specific functional groups that are essential for biological activity .
Mechanism of Action
The mechanism of action of N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Properties of Ethane-1,2-diamine Derivatives
Structural Features and Implications
- Steric and Electronic Effects: The pyrrolidine ring in the main compound introduces conformational rigidity and enhanced electron-donating capacity compared to linear amines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) .
- Comparison with SQ109 : SQ109’s bulky adamantyl and geranyl substituents enhance lipid solubility, critical for targeting mycobacterial membranes. In contrast, the main compound’s pyrrolidine may favor interactions with enzymes or receptors via hydrogen bonding .
- Coordination Chemistry: Ligands like L1 (N1,N2-bis((pyridin-2-yl)methyl)ethane-1,2-diamine) form stable metal complexes due to pyridyl nitrogen donors. The main compound’s tertiary amines and pyrrolidine nitrogen could exhibit weaker coordination but greater selectivity in binding .
Biological Activity
N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine (CAS Number: 1154171-44-4) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of CHN and a molecular weight of approximately 199.34 g/mol. The compound features an isopropyl group and a 1-methylpyrrolidin-2-yl moiety attached to an ethane-1,2-diamine backbone, which contributes to its biological properties.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
Pharmacological Effects:
- Neuroprotective Activity: Studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Properties: Some derivatives have shown promising antimicrobial activity against various pathogens, indicating potential applications in infectious disease management.
Mechanism of Action:
The exact mechanisms by which this compound exerts its effects remain under investigation. However, preliminary studies suggest interactions with neurotransmitter systems and modulation of ion channels may play significant roles.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuroprotective | Potential to protect neuronal cells from damage | |
| Antimicrobial | Inhibition of bacterial growth | |
| Binding Affinity | Interaction with specific receptors |
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted on similar compounds indicated that modifications in the side chain could enhance neuroprotective properties. The isopropyl group in this compound may contribute to improved blood-brain barrier penetration, enhancing its efficacy in neuroprotection.
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The structural components appear to enhance membrane permeability, leading to increased efficacy against bacterial strains.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Direct Alkylation: Using isopropyl halides with the appropriate amine precursor.
- Reduction Reactions: Starting from nitro or carbonyl precursors followed by reduction to amines.
Q & A
Basic Research Questions
How can the structure of N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine be confirmed after synthesis?
Methodological Answer:
Post-synthesis structural confirmation relies on spectral and elemental analysis.
- IR Spectroscopy : Identify NH stretching vibrations (broadbands ~3350–3400 cm⁻¹) and C-N/C-O bonds.
- ¹H/¹³C NMR : Analyze singlet/doublet signals for methylene/methyl groups (e.g., isopropyl CH₃ at δ 1.0–1.2 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm).
- Elemental Analysis : Validate empirical formula (e.g., C₁₂H₂₆N₃) with ≤0.3% deviation .
What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid vapor inhalation (amine odor indicates volatility).
- Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent degradation .
What are common synthetic routes for ethane-1,2-diamine derivatives?
Methodological Answer:
- Reductive Amination : React primary amines with aldehydes/ketones under H₂/Pt or NaBH₄ (e.g., benzylated amine reduction in ).
- Nucleophilic Substitution : Replace halides with amine groups (e.g., 4,7-dichloroquinoline + ethylenediamine in ).
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization .
Advanced Research Questions
How can computational modeling optimize the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to enzymes (e.g., nitric oxide synthase in ).
- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, AMBER) over 100+ ns trajectories.
- QSAR : Corporate substituent effects (e.g., methyl vs. isopropyl on pyrrolidine) to predict activity .
How to resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
- SHELXL Refinement : Address twinning or disorder using PART/SUMP instructions.
- Cross-Validation : Compare X-ray data with NMR/IR (e.g., NH signal absence may indicate proton disorder).
- High-Resolution Data : Collect at synchrotrons (λ = 0.7–1.0 Å) for improved electron density maps .
How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Substitute pyrrolidine with piperidine () or vary isopropyl to cyclopropyl.
- Functionalization : Introduce fluorophores (e.g., dansyl groups) for cellular tracking.
- Bioassays : Test analogs against enzyme panels (e.g., kinase inhibition in ) .
What strategies mitigate tautomerism or stereochemical ambiguity in spectral analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
